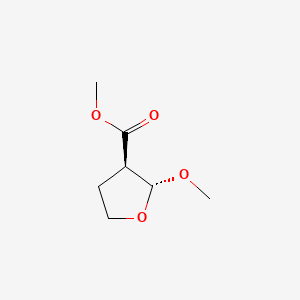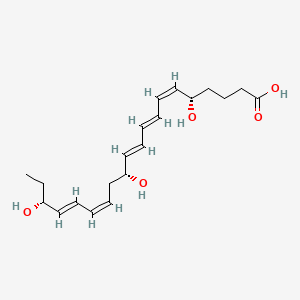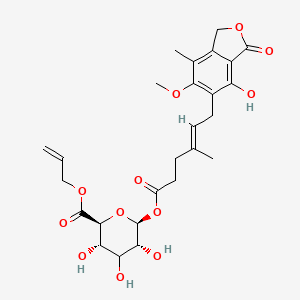
Mycophenolic acid acyl-beta-D-glucuronide allyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MPA's in vivo carbohydrate metabolites, including the acyl glucuronide, involves optimized phase-transfer-catalyzed alkylation and other synthetic methods to yield highly pure products. These synthetic approaches offer insights into the convenient production of these compounds, highlighting their reactivity and potential for further chemical modification (Jones et al., 2009).
Molecular Structure Analysis
The molecular structure of MPA acyl glucuronides plays a critical role in their biological activity and interaction with proteins. Techniques such as HPLC and mass spectrometry have been utilized to determine the structure of these metabolites in human plasma, showcasing their complexity and the importance of accurate structural identification for understanding their biological functions (Shipkova et al., 2000).
Chemical Reactions and Properties
MPA and its derivatives, including the acyl glucuronide, undergo various chemical reactions, such as glucuronidation and deglucuronidation, which are crucial for their metabolism and elimination. The enzymes involved in these processes, such as UDP-glucuronosyltransferases and β-glucuronidase, have been identified, providing insights into the drug's metabolism and its interactions with other compounds in the body (Iwamura et al., 2012).
Physical Properties Analysis
The physical properties of MPA and its metabolites, including solubility, stability, and hydrolysis behavior, are essential for their pharmacokinetic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion, affecting its overall efficacy and safety profile. Research into the stability of acyl glucuronide metabolites and their interactions with biological membranes provides valuable information for the development of MPA-based therapies (Gonzalez-Roncero et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity of MPA acyl glucuronides to proteins, are critical for understanding their pharmacological and potentially adverse effects. The covalent binding of these metabolites to proteins can initiate organ toxicity, highlighting the importance of chemical property analysis for predicting drug safety and efficacy (Shipkova et al., 2004).
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Esterases play a crucial role in the hydrolysis of compounds like mycophenolic acid acyl-glucuronide, leading to prodrug activation or detoxification. Specifically, α/β hydrolase domain containing 10 (ABHD10) in the human liver is responsible for the hydrolysis of mycophenolic acid acyl-glucuronide, suggesting a pathway for detoxification due to the association of acyl-glucuronides with toxicity (Fukami & Yokoi, 2012). Mycophenolate mofetil, an ester prodrug of MPA, undergoes extensive metabolism, including glucuronidation to inactive and active metabolites, highlighting the importance of understanding its pharmacokinetics for optimizing therapeutic use (Zhang & Chow, 2017).
Therapeutic Drug Monitoring
The variability in MPA pharmacokinetics among individuals underscores the need for therapeutic drug monitoring (TDM) to optimize dosing in transplant patients. This approach aims to balance efficacy with the risk of adverse effects, acknowledging the narrow therapeutic index of immunosuppressants like MPA (Elbarbry & Shoker, 2007). Novel techniques in TDM and the importance of monitoring MPA and its metabolites to improve clinical care in pediatric transplant patients have been emphasized, suggesting a broader application in managing transplant rejection and optimizing immunosuppressive therapy (Ehren et al., 2020).
Wirkmechanismus
Target of Action
The primary target of Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine triphosphate (GTP), an essential molecule for RNA and DNA synthesis in lymphocytes .
Mode of Action
This compound inhibits IMPDH, thereby blocking the de novo generation of GTP . This inhibition prevents RNA and DNA synthesis in lymphocytes, leading to a halt in lymphocyte proliferation and activation .
Biochemical Pathways
The compound affects the pathway of GTP synthesis. By inhibiting IMPDH, it blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of GTP .
Pharmacokinetics
This compound is metabolized by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A8, UGT1A7, and UGT1A10 in insect cell-derived supersomes expressing the human enzymes . The compound is primarily distributed in plasma
Result of Action
The result of the compound’s action is the prevention of lymphocyte proliferation and activation . This makes it potentially useful in situations where immune response needs to be suppressed, such as in organ transplantation or autoimmune diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .
Safety and Hazards
Mycophenolic acid and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions . Adverse effects of toxicity include abdominal pain, peripheral edema, cardiac abnormalities, hypertension, and electrolyte disturbances .
Eigenschaften
IUPAC Name |
prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQWZURKRLWLDD-NHFDKUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858153 | |
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860615-39-0 | |
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

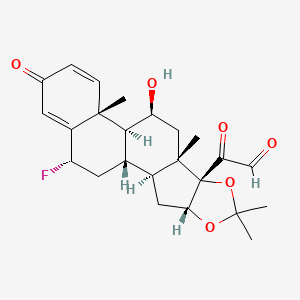
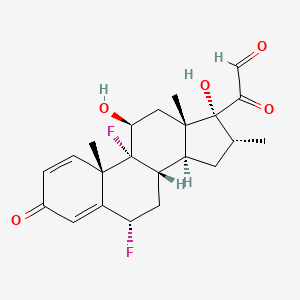

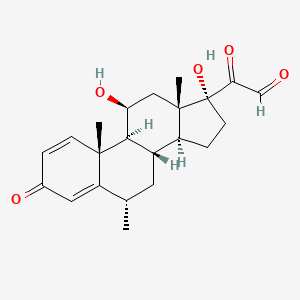
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)


